![molecular formula C12H16ClNO2 B2396981 Methyl 2-[4-(1-aminocyclopropyl)phenyl]acetate;hydrochloride CAS No. 2445785-44-2](/img/structure/B2396981.png)
Methyl 2-[4-(1-aminocyclopropyl)phenyl]acetate;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Cyclopropyl Compounds as Building Blocks
Cyclopropyl groups are versatile in organic synthesis, offering unique reactivity due to their ring strain and ability to participate in various chemical transformations. Compounds with cyclopropyl groups, similar to "Methyl 2-[4-(1-aminocyclopropyl)phenyl]acetate hydrochloride," are explored for their potential in creating complex molecular structures.
Synthesis of Tetrahydrothiazine Derivatives :
- Methyl (styrylsulfonyl)acetate has been utilized as a precursor for synthesizing tetrahydro-1,4-thiazine derivatives, indicating the potential of methyl acetate derivatives in synthesizing heterocyclic compounds with applications in medicinal chemistry and material science (Takahashi & Yuda, 1996).
Electrochemical Transformations :
- The electrolysis of cyclopropanecarboxylic acid derivatives in hydroxylic solvents has been studied, showcasing the electrochemical pathways to obtain valuable chemical intermediates, which could be relevant for the transformation of "Methyl 2-[4-(1-aminocyclopropyl)phenyl]acetate hydrochloride" derivatives (Takeda, Wada, & Murakami, 1971).
Deamination Studies :
- The deamination of cyclopropylamine hydrochlorides, including those with phenyl substitutions, has been explored to understand the reaction mechanisms and product distribution, which can inform on the stability and reactivity of "Methyl 2-[4-(1-aminocyclopropyl)phenyl]acetate hydrochloride" in synthetic applications (Wiberg & Österle, 1999).
Polar Cycloadditions :
- A study on the polar cycloaddition reactions of α-thiocarbocations with 1,3-dienes to synthesize vinylcyclopropanes demonstrates the synthetic utility of cyclopropyl derivatives in constructing complex molecular frameworks, which may be extended to the synthesis pathways involving "Methyl 2-[4-(1-aminocyclopropyl)phenyl]acetate hydrochloride" (Ishibashi et al., 1986).
Propiedades
IUPAC Name |
methyl 2-[4-(1-aminocyclopropyl)phenyl]acetate;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2.ClH/c1-15-11(14)8-9-2-4-10(5-3-9)12(13)6-7-12;/h2-5H,6-8,13H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGYZMDIKGWYOAD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC=C(C=C1)C2(CC2)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.71 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-[4-(1-aminocyclopropyl)phenyl]acetate;hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

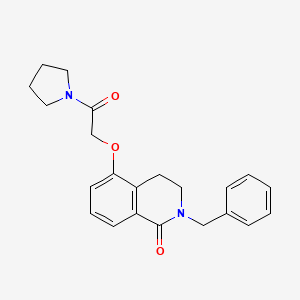
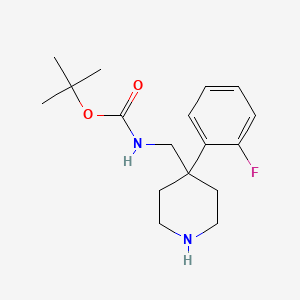
![N-[1-[1-[1-(4-Chlorophenyl)cyclopentanecarbonyl]pyrrolidin-3-yl]pyrazol-4-yl]acetamide](/img/structure/B2396901.png)
![2-(3-Chloropyridin-4-yl)-2-azabicyclo[2.2.1]heptane](/img/structure/B2396902.png)
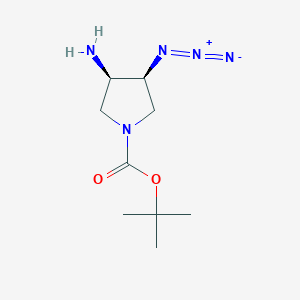
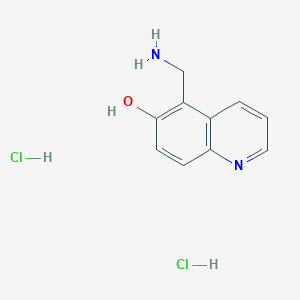
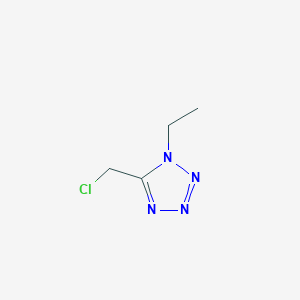
![(1,3-Dimethyl-2,4,6-trioxo-2,3,4,5,6,7-hexahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl)-acetic acid](/img/structure/B2396908.png)
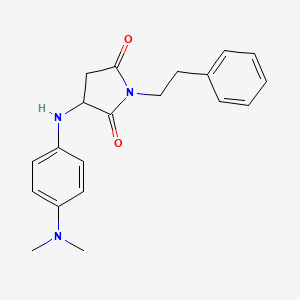
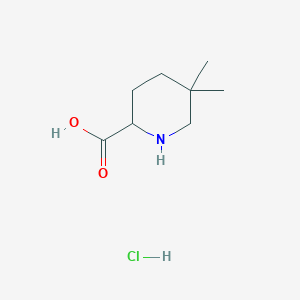
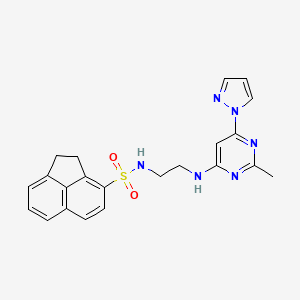
![N,N-Dimethyl-4-[[(9-methylpurin-6-yl)amino]methyl]piperidine-1-sulfonamide](/img/structure/B2396915.png)
![2-[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-phenylacetamide](/img/structure/B2396917.png)
![2-[(5-Bromopyrimidin-2-yl)amino]cyclobutan-1-ol](/img/structure/B2396920.png)